molecular formula C17H17IN2O2 B11171499 N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11171499
M. Wt: 408.23 g/mol
InChI Key: MGLJYPMGISEUOV-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE: is a chemical compound with the molecular formula C10H12INO It is known for its unique structure, which includes an iodophenyl group and a methylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 2-methylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-IODOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may also include steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-IODOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-IODOPHENYL)-2-METHYLPROPANAMIDE: This compound is structurally similar but lacks the benzamide group.

    N-(4-BROMOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar structure with a bromine atom instead of iodine.

    N-(4-CHLOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Similar structure with a chlorine atom instead of iodine.

Uniqueness

N-(4-IODOPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the presence of the iodophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where iodine’s unique characteristics are advantageous.

Properties

Molecular Formula

C17H17IN2O2

Molecular Weight

408.23 g/mol

IUPAC Name

N-(4-iodophenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C17H17IN2O2/c1-11(2)16(21)20-15-5-3-4-12(10-15)17(22)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21)

InChI Key

MGLJYPMGISEUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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